molecular formula C8H10N2O2 B022793 N,N-Dimethyl-2-nitroaniline CAS No. 610-17-3

N,N-Dimethyl-2-nitroaniline

Cat. No. B022793
CAS RN: 610-17-3
M. Wt: 166.18 g/mol
InChI Key: NPZDNLCYFLDJFA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N,N-dimethyl-2-nitroaniline and related compounds involves various chemical reactions, including nitration, methylation, and reduction processes. One notable synthesis approach is the one-pot synthesis of N,N-dimethylanilines from nitroarenes with skeletal Cu as a chemoselective catalyst, offering an efficient, economical, and environmentally friendly methodology for C-N bond formation (Rong et al., 2013).

Molecular Structure Analysis

The molecular and crystal structure of N,N-dimethyl-2-nitroaniline derivatives has been extensively studied to understand its potential for non-linear optical applications. X-ray diffraction method and high-level ab initio calculations have provided insights into the trigonal-pyramidal configuration of dimethylamino groups and their orientation with respect to the ring plane, significantly influencing the material's optical properties (Borbulevych et al., 2002).

Chemical Reactions and Properties

N,N-Dimethyl-2-nitroaniline undergoes various chemical reactions, including interactions with nucleophiles and participation in complex formation. Notably, reactions of N,N-dimethyl-p-benzoyloxyanilineiminium chloride with indoles and indolizines have been studied, highlighting the compound's reactivity and the formation of unique derivatives through new carbon-nitrogen bond formation (Greci et al., 2003).

Physical Properties Analysis

The physical properties of N,N-dimethyl-2-nitroaniline, such as its piezoelectric and optical characteristics, have been explored in detail. For instance, N,N-dimethyl-4-nitroaniline nano crystals embedded in poly-L-lactic acid electrospun fibers exhibit extraordinary piezoelectric output response and solid-state blue fluorescence, indicating its potential for applications in energy harvesting and as solid-state emitters (Baptista et al., 2022).

Chemical Properties Analysis

The chemical properties of N,N-dimethyl-2-nitroaniline are influenced by its molecular structure, leading to various interactions and reactivity patterns. Studies on the electronic structures and conformations of N-benzylideneanilines, including 4-nitro derivatives, provide insights into the compound's behavior in different chemical environments and its nonlinear optical properties (Akaba et al., 1980).

Scientific Research Applications

  • Electronic Structures and Molecular Conformations : It's used to study electronic structures and molecular conformations in N-benzylideneanilines (Akaba et al., 1980).

  • Intramolecular Hydrogen Bonding in Amines : The compound aids in research on intramolecular hydrogen bonding in amines (Yokoyama, 1976).

  • Binding to Reverse Micelles : It's used for determining the binding constant between nitroanilines and sodium 1,4-bis (2-ethylhexyl) sulfosuccinate (AOT) in n-hexane (Correa & Silber, 1997).

  • Solvated Structures and Self-Association Studies : The compound is instrumental in studying solvated structures of acetonitrile and its self-association in mixed solvents (Wang & Shigeto, 2011).

  • Studying Doublet Structures in Solid Phase XPS Spectra : It's used to research the effects of crystal polarization and orbital mixing on doublet structures (Freund & Bigelow, 1981).

  • UV/Vis Spectroscopy : As a model, it aids in investigating intra- and intermolecular interactions in various environments using UV/Vis spectroscopy (El-Sayed et al., 2003).

  • Gas Phase X-ray Photoelectron Spectrum Study : It's utilized in studying the N1s and O1s regions of the gaseous compound (Slaughter & Banna, 1987).

  • Polymerization Activity Improvement : The compound improves the polymerization activity of 4-nitroaniline, reaching a conversion of nearly 85% (Rodríguez et al., 2000).

  • Holographic Recording : It enables red-light holographic recording in thick phenanthrenequinone/poly(methyl methacrylate) photopolymer (Chen et al., 2013).

  • Piezoelectric and Fluorescent Applications : N,N-dimethyl-4-nitroaniline nanocrystals in poly-l-lactic acid fibers show high piezoelectric output response and solid-state blue fluorescence, promising for energy harvesting and solid-state blue emitters (Baptista et al., 2022).

  • Nucleic Acid Methylation in Cultured Cells : N,N-Dimethyl-2-nitroaniline (MNNG) rapidly methylates nucleic acids in cultured mammalian cells (Lawley & Thatcher, 1970).

  • Non-Linear Optical Organic Materials : It serves as a model compound for non-linear optical organic materials (Borbulevych et al., 2002).

  • Formation of Complex Salts with Hybrid Nitrenium Ions : Reacts with benzoyl chloride to form complex salts, yielding compounds with new carbon-nitrogen bonds (Greci et al., 2003).

  • Study of Intra- and Inter-molecular Interactions : Provides structural evidence against the classical concept of through-resonance, highlighting the importance of the quinoid structure (Krygowski & Maurin, 1989).

  • Comparative Study as a Base : Investigated for its base strength compared to 4-nitroaniline (Eastes et al., 1969).

  • Quadrupole Coupling Tensor Study : Focuses on the quadrupole coupling tensor in CP-MAS 13C NMR spectra of organic compounds (Naito et al., 1982).

  • Synthesis of N,N-Dimethylamines : Synthesized with high efficiency using TiO2 supported nano-Pd catalysts under UV irradiation (Zhang et al., 2015).

  • Refinement of Crystal and Molecular Structures : The crystal and molecular structures have been refined using low temperature X-ray diffraction measurements (Krawiec & Krygowski, 1991).

  • Synthesis of Biologically Active Compounds : Used in the copper-catalyzed synthesis of 2-benzimidazolone derivatives (Nale & Bhanage, 2015).

Safety And Hazards

When handling N,N-Dimethyl-2-nitroaniline, it is recommended to use personal protective equipment, ensure adequate ventilation, and avoid contact with skin and eyes . Dust formation and breathing in mist, gas, or vapors should be avoided .

properties

IUPAC Name

N,N-dimethyl-2-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c1-9(2)7-5-3-4-6-8(7)10(11)12/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPZDNLCYFLDJFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=CC=C1[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9060578
Record name Benzenamine, N,N-dimethyl-2-nitro-
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Molecular Weight

166.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-Dimethyl-2-nitroaniline

CAS RN

610-17-3
Record name N,N-Dimethyl-2-nitrobenzenamine
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Record name Benzenamine, N,N-dimethyl-2-nitro-
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Record name Benzenamine, N,N-dimethyl-2-nitro-
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Record name Benzenamine, N,N-dimethyl-2-nitro-
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Record name N,N-dimethyl-2-nitroaniline
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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